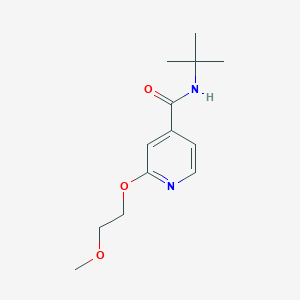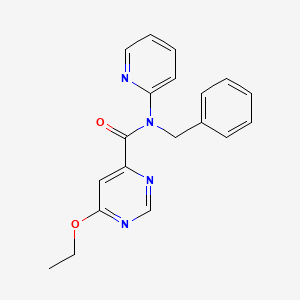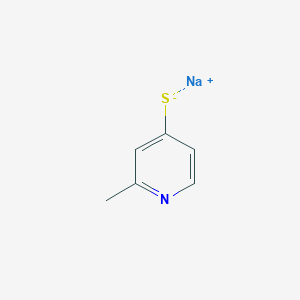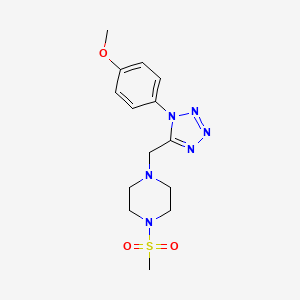![molecular formula C21H30N2O2 B2618520 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide CAS No. 851403-12-8](/img/structure/B2618520.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia and astrocytes, making it an attractive target for imaging and therapeutic purposes in neuroinflammatory diseases.
科学的研究の応用
Synthesis Methods and Chemical Properties
The chemical structure related to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide is involved in various synthesis methods. One approach for preparing quinoline derivatives involves a tandem addition-elimination-SNAr reaction, demonstrating the versatility of these compounds in drug synthesis processes. This method yields high-purity products essential for further pharmaceutical applications, showcasing the chemical's role in developing new therapeutic agents (Bunce, Lee, & Grant, 2011).
Fluorescence and Chemosensor Applications
Quinoline derivatives exhibit significant fluorescence properties, making them ideal candidates for chemosensor applications. For instance, specific quinoline compounds have been synthesized to detect and quantify Zn2+ in water, highlighting their utility in environmental monitoring and analytical chemistry. The fluorescence enhancement observed in the presence of Zn2+ ions underscores the potential of these chemicals in creating sensitive and selective sensors for metal ions (Kim et al., 2016).
Anticancer Research
Quinoline derivatives have shown promising results in anticancer research, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinoline structures, has led to the identification of compounds with significant growth inhibitory properties. Some of these compounds have demonstrated curative potential in vivo against challenging tumor models, indicating their relevance in the development of new anticancer therapies (Deady et al., 2003).
Antiviral Properties
Investigations into the antiviral properties of quinoline derivatives have identified compounds with potent activity against various viruses. Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate and related compounds were found to exhibit significant inhibitory effects against HCMV, showcasing the potential of quinoline derivatives in antiviral drug development. The low cytotoxicity and high selectivity index of these compounds further emphasize their suitability for therapeutic applications (Elzahabi, 2017).
Corrosion Inhibition
Quinoline compounds have also been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Quantum chemical calculations have elucidated the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors, contributing valuable insights into the design of more effective corrosion prevention strategies (Zarrouk et al., 2014).
作用機序
Target of Action
CCG-28175, also known as EU-0024923 or N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide, is a novel antitumor antibiotic . The primary targets of CCG-28175 are murine and human tumor cell lines . The compound interacts with these cells, leading to cytotoxic effects .
Biochemical Pathways
It is known that the compound has a broad spectrum of activity against tumors of murine and human origin . This suggests that CCG-28175 may affect multiple biochemical pathways involved in tumor growth and proliferation .
Result of Action
The result of CCG-28175’s action is the inhibition of tumor growth. The compound was found to be active against several experimental murine and human tumor models, including P388 leukemia, L1210 leukemia, B16 melanoma, M109 lung carcinoma, C26 colon carcinoma, M5076 sarcoma, and Lewis lung carcinoma . The optimal dose for CCG-28175 in these studies ranged from 0.16 μg/kg per injection with consecutive daily administration, to 51.2 μg/kg with single dose administration .
特性
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-5-7-16(8-6-2)20(24)22-10-9-17-13-18-11-14(3)15(4)12-19(18)23-21(17)25/h11-13,16H,5-10H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZKZYZTUZAZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Hydroxymethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methyl]prop-2-enamide](/img/structure/B2618437.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2618446.png)

![3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2618448.png)
![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)



![2,6-dichloro-N-[6-(difluoromethoxy)-4'-methoxy-[1,1'-biphenyl]-3-yl]pyridine-3-carboxamide](/img/structure/B2618456.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)